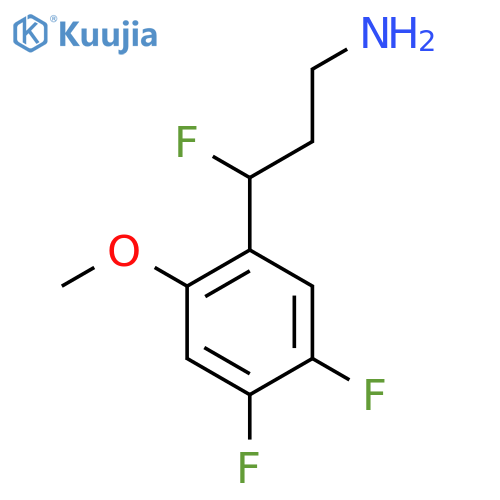

Cas no 2228515-94-2 (3-(4,5-difluoro-2-methoxyphenyl)-3-fluoropropan-1-amine)

3-(4,5-difluoro-2-methoxyphenyl)-3-fluoropropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(4,5-difluoro-2-methoxyphenyl)-3-fluoropropan-1-amine

- EN300-1799052

- 2228515-94-2

-

- インチ: 1S/C10H12F3NO/c1-15-10-5-9(13)8(12)4-6(10)7(11)2-3-14/h4-5,7H,2-3,14H2,1H3

- InChIKey: IZEDZROMMYMPMS-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C(=CC=1OC)F)F)CCN

計算された属性

- せいみつぶんしりょう: 219.08709849g/mol

- どういたいしつりょう: 219.08709849g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 194

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 35.2Ų

3-(4,5-difluoro-2-methoxyphenyl)-3-fluoropropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1799052-0.05g |

3-(4,5-difluoro-2-methoxyphenyl)-3-fluoropropan-1-amine |

2228515-94-2 | 0.05g |

$1296.0 | 2023-09-19 | ||

| Enamine | EN300-1799052-0.25g |

3-(4,5-difluoro-2-methoxyphenyl)-3-fluoropropan-1-amine |

2228515-94-2 | 0.25g |

$1420.0 | 2023-09-19 | ||

| Enamine | EN300-1799052-2.5g |

3-(4,5-difluoro-2-methoxyphenyl)-3-fluoropropan-1-amine |

2228515-94-2 | 2.5g |

$3025.0 | 2023-09-19 | ||

| Enamine | EN300-1799052-10g |

3-(4,5-difluoro-2-methoxyphenyl)-3-fluoropropan-1-amine |

2228515-94-2 | 10g |

$6635.0 | 2023-09-19 | ||

| Enamine | EN300-1799052-1.0g |

3-(4,5-difluoro-2-methoxyphenyl)-3-fluoropropan-1-amine |

2228515-94-2 | 1g |

$1543.0 | 2023-05-26 | ||

| Enamine | EN300-1799052-0.1g |

3-(4,5-difluoro-2-methoxyphenyl)-3-fluoropropan-1-amine |

2228515-94-2 | 0.1g |

$1357.0 | 2023-09-19 | ||

| Enamine | EN300-1799052-5.0g |

3-(4,5-difluoro-2-methoxyphenyl)-3-fluoropropan-1-amine |

2228515-94-2 | 5g |

$4475.0 | 2023-05-26 | ||

| Enamine | EN300-1799052-0.5g |

3-(4,5-difluoro-2-methoxyphenyl)-3-fluoropropan-1-amine |

2228515-94-2 | 0.5g |

$1482.0 | 2023-09-19 | ||

| Enamine | EN300-1799052-5g |

3-(4,5-difluoro-2-methoxyphenyl)-3-fluoropropan-1-amine |

2228515-94-2 | 5g |

$4475.0 | 2023-09-19 | ||

| Enamine | EN300-1799052-1g |

3-(4,5-difluoro-2-methoxyphenyl)-3-fluoropropan-1-amine |

2228515-94-2 | 1g |

$1543.0 | 2023-09-19 |

3-(4,5-difluoro-2-methoxyphenyl)-3-fluoropropan-1-amine 関連文献

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

4. Book reviews

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Uday S. Annapure RSC Adv., 2016,6, 99774-99780

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

3-(4,5-difluoro-2-methoxyphenyl)-3-fluoropropan-1-amineに関する追加情報

3-(4,5-Difluoro-2-methoxyphenyl)-3-fluoropropan-1-amine: A Comprehensive Overview

3-(4,5-Difluoro-2-methoxyphenyl)-3-fluoropropan-1-amine, also known by its CAS number 2228515-94-2, is a highly specialized chemical compound with significant applications in the pharmaceutical and chemical industries. This compound has garnered attention due to its unique structural properties and potential for use in drug development and advanced materials science.

The molecular structure of 3-(4,5-difluoro-2-methoxyphenyl)-3-fluoropropan-1-amine is characterized by a central propaneamine backbone with a substituted phenyl group attached at the third carbon position. The phenyl ring is further substituted with fluorine atoms at the 4 and 5 positions and a methoxy group at the 2 position. This substitution pattern imparts unique electronic and steric properties to the molecule, making it highly versatile for various chemical reactions and applications.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of multiple fluorine atoms in the structure of 3-(4,5-difluoro-2-methoxyphenyl)-3-fluoropropan-1-amine enhances its lipophilicity and metabolic stability, which are critical factors for drug candidates targeting specific biological pathways.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic aromatic substitution, Friedel-Crafts alkylation, and amine formation reactions. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets stringent quality control standards required for pharmaceutical applications.

In terms of applications, 3-(4,5-difluoro-2-methoxyphenyl)-3-fluoropropan-1-amine has shown promise as an intermediate in the synthesis of complex heterocyclic compounds and bioactive agents. Its ability to undergo various coupling reactions makes it a valuable building block in medicinal chemistry.

The latest research on this compound has focused on its potential as a precursor for developing novel anti-cancer agents. Studies have demonstrated that derivatives of this compound can inhibit key enzymes involved in cancer cell proliferation, offering new avenues for targeted therapy.

In addition to its pharmaceutical applications, 3-(4,5-difluoro-2-methoxyphenyl)-3-fluoropropan-1-amine is also being explored for use in advanced materials such as organic semiconductors and optoelectronic devices. Its electronic properties make it a candidate for improving device performance in next-generation technologies.

The development of efficient synthetic routes for this compound has been a focus area for chemists worldwide. Recent advancements have introduced catalytic methods that reduce reaction times and improve selectivity, contributing to sustainable chemical practices.

In conclusion, 3-(4,5-difluoro-2-methoxyphenyl)-3-fluoropropan-1-amine, with its CAS number 2228515-94-2, stands as a testament to the ongoing innovation in chemical synthesis and drug discovery. Its unique properties and diverse applications underscore its importance in both academic research and industrial development.

2228515-94-2 (3-(4,5-difluoro-2-methoxyphenyl)-3-fluoropropan-1-amine) 関連製品

- 1807132-37-1(2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile)

- 338398-25-7(1H-1,2,4-Triazole-3-carboxamide, 1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-)

- 82772-93-8(2,6-Dichloro-4-methoxybenzaldehyde)

- 1396813-03-8(7-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-3-carboxamide)

- 1805306-69-7(2-(Difluoromethyl)-6-methoxy-4-methylpyridine)

- 143380-24-9(1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine)

- 54640-82-3(2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enenitrile)

- 1638744-47-4((3R)-3-methylsulfanylpyrrolidine;hydrochloride)

- 2172175-81-2(benzyl N-{4-2-(chlorosulfonyl)ethyloxan-4-yl}carbamate)

- 2171212-12-5((2R)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3-dimethylbutanoic acid)